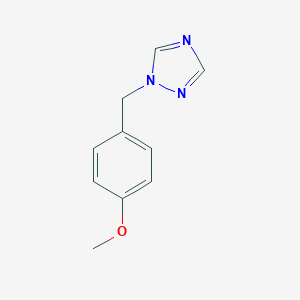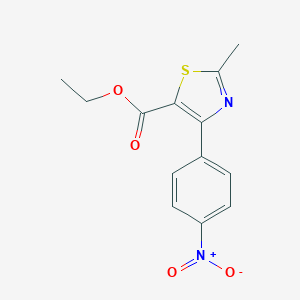
3-Nlla
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N(epsilon)-Lysino)lactic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is derived from lysine, an essential amino acid, and lactic acid, a common organic acid. The combination of these two molecules results in a compound with distinct properties that can be utilized in both scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N(epsilon)-Lysino)lactic acid typically involves the reaction of lysine with lactic acid under controlled conditions. One common method is the condensation reaction, where the amino group of lysine reacts with the carboxyl group of lactic acid to form an amide bond. This reaction often requires the presence of a catalyst and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(N(epsilon)-Lysino)lactic acid can be achieved through microbial fermentation. Certain strains of bacteria can be genetically engineered to produce this compound by fermenting sugars in the presence of lysine. This method is advantageous due to its cost-effectiveness and environmental sustainability compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N(epsilon)-Lysino)lactic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(N(epsilon)-Lysino)lactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to protein modification and enzyme activity.
Industry: The compound can be used in the production of bioplastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism by which 3-(N(epsilon)-Lysino)lactic acid exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein stability, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly-L-lysine: A polymer of lysine with antimicrobial properties.
Lactic acid: A simple organic acid used in various industrial applications.
Aminocaproic acid: A derivative of lysine used as an antifibrinolytic agent.
Uniqueness
3-(N(epsilon)-Lysino)lactic acid is unique due to its combined properties of lysine and lactic acid This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that its individual components cannot
Eigenschaften
CAS-Nummer |
116448-40-9 |
|---|---|
Molekularformel |
C9H18N2O5 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChI-Schlüssel |
AWTWOFFPZHOMHF-PKPIPKONSA-N |
SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Isomerische SMILES |
C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
Synonyme |
3-(N(epsilon)-lysino)lactic acid 3-NLLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)




![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)



![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)


